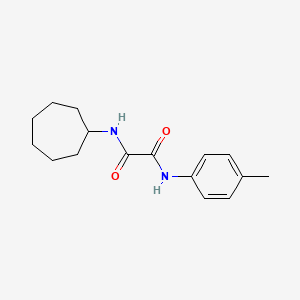

![molecular formula C10H13NS B2539138 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1856539-73-5](/img/structure/B2539138.png)

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound that is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is an off-white to cream powder .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines involves several steps. Starting from a 4-oxopiperidine-3-carboxylic acid ester, an allyl group is introduced in the 3-position. The ester function in the 3-position is then removed, and the resulting compound is ozonized. This is then reduced to the corresponding aldehyde and ring-closed with H2S / HCl in the presence of a metal halide to give the end product .Molecular Structure Analysis

The molecular formula of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is C7H9NS·HCl, and its molecular weight is 175.67 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines include the introduction of an allyl group, removal of the ester function, ozonization, reduction to the corresponding aldehyde, and ring closure with H2S / HCl .Scientific Research Applications

Synthesis and Biological Activities

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives have been extensively studied for their synthetic and biological applications. These compounds are important heterocyclic nuclei with various derivatives synthesized and evaluated across different biological activities. Some analogs have shown potent activities, potentially serving as lead molecules for future drug development. The core structure of these compounds plays a significant role in the synthesis of drug intermediates, emphasizing both synthetic schemes and biological activities (Sangshetti et al., 2014).

Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of Prasugrel, a new antithrombotic drug. The synthesis process involves alkylation, oxidation, and deprotection reactions, starting from the hydrochloride form of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The overall yield of these steps is notably efficient (Pan Xian-hua, 2011).

Anticancer Activity

4,5,6,7-Tetrahydrothieno-pyridine (THTP), a related structure, exhibits a wide range of pharmacological activities including anticancer properties. The fusion of other nuclei like benzene, indole, oxadiazole, and triazole rings to the THTP nucleus enhances pharmacological activities. Variations in the thienopyridine ring can significantly modify the biological activities of these compounds (Rao et al., 2018).

Novel Synthesis Methods

Efficient synthesis methods for novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which are potentially attractive fluorinated heterocyclic scaffolds, have been developed. These methods include Michael addition and Mannich reaction, leading to a compound library (Revanna et al., 2013).

Inhibition of Nitric Oxide Synthase

Derivatives of 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase. These compounds show significant selectivity and potency, modulated by variation of substituents (Beaton et al., 2001).

Safety And Hazards

properties

IUPAC Name |

5-prop-2-enyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-5-11-6-3-10-9(8-11)4-7-12-10/h2,4,7H,1,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNAYCBRFMQDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C1)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)